

Toxicological Profile of Flamprop-m-methyl: An In-depth Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Flamprop-m-methyl*

Cat. No.: *B1241716*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **Flamprop-m-methyl**, a selective systemic herbicide. The information is compiled from various scientific and regulatory sources to support research and development activities.

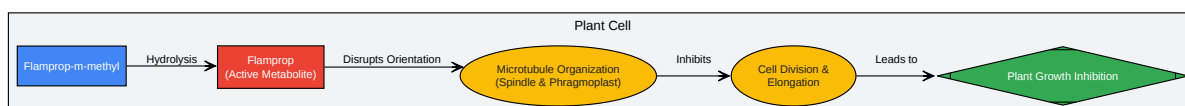
Executive Summary

Flamprop-m-methyl is a herbicide primarily used for the post-emergence control of wild oats in wheat and triticale crops.[1] In mammals, it is readily absorbed, extensively metabolized, and rapidly excreted.[1] Toxicological studies have demonstrated low acute oral and dermal toxicity.[1] The primary target organ for toxicity following repeated exposure is the liver.[1] **Flamprop-m-methyl** is not considered to be genotoxic or carcinogenic.[1] Furthermore, it has not shown evidence of reproductive or developmental toxicity in multi-generation and developmental studies.[1] The acceptable daily intake (ADI) for flamprop-methyl has been established based on the no-observed-effect level (NOEL) from long-term dietary studies, incorporating a safety factor.[1]

Mechanism of Action

Flamprop-m-methyl acts as a mitotic disrupter by a novel antimicrotubule mechanism.[2] It primarily affects the orientation of spindle and phragmoplast microtubules, which are crucial for cell division in plants.[2] This disruption leads to defective spindle and phragmoplast structures, ultimately inhibiting cell elongation and division in the stem of susceptible plants.[2][3] Unlike

some other microtubule-disrupting herbicides, **Flamprop-m-methyl** does not inhibit the in vitro polymerization of tubulin into microtubules.[2] Instead, it is suggested to affect the regulation of the plant cytoskeleton, possibly through minus-end microtubule disassembly.[2] In plants, **Flamprop-m-methyl** is hydrolyzed to its biologically active metabolite, flamprop, which is then converted to an inactive conjugate.[3]



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Caption: Conceptual workflow of **Flamprop-m-methyl**'s mechanism of action in a plant cell.

Toxicological Data

The following tables summarize the key quantitative toxicological data for **Flamprop-m-methyl**.

Acute Toxicity

Species	Route	Endpoint	Value (mg/kg bw)	Reference
Rat	Oral	LD50	1210	[3]
Mouse	Oral	LD50	720	[3]
Rat	Dermal	LD50	>294 (as EC formulation)	[3]
Rat	Intraperitoneal	LD50	350-500	[3]

Short- and Long-Term Toxicity

Species	Duration	Study Type	NOEL (mg/kg bw/day)	Effects Observed at Higher Doses	Reference
Rat	5 weeks	Dietary	0.25	Increased liver weight	[1]
Dog	6 weeks	Dietary	-	Increased liver weights and associated increases in liver enzymes at 125 mg/kg bw/day	[1]
Rat	90 days	Dietary	-	Liver changes at 50 mg/kg bw/day	[1]
Dog	90 days	Dietary	-	Liver changes at 2.5 mg/kg bw/day	[1]
Rat	2 years	Dietary	0.125	Liver hypertrophy and increased liver weight at 12.5 mg/kg bw/day	[1]
Dog	2 years	Dietary	-	Liver hypertrophy and increased liver weight at	[1]

2.5 mg/kg

bw/day

Genotoxicity

Based on a battery of in vitro and in vivo short-term studies, **Flamprop-m-methyl** is not considered to be genotoxic.^[1]

Carcinogenicity

A 2-year dietary study in rats provided no evidence of carcinogenicity for **Flamprop-m-methyl**.^[1]

Reproductive and Developmental Toxicity

Species	Study Type	Findings	Reference
Rat	3-generation reproduction	No evidence of reproductive effects, delayed development, or teratogenicity.	^[1]
Rabbit	Developmental	No evidence of reproductive effects, delayed development, or teratogenicity.	^[1]

Acceptable Daily Intake (ADI)

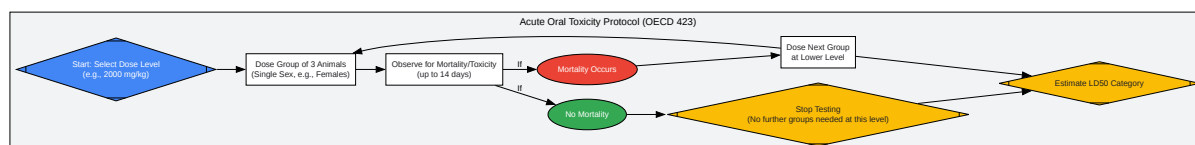
Value	Basis	Reference
0.001 mg/kg bw	Based on a NOEL of 0.125 mg/kg bw/day from a 2-year dietary study in rats, with a safety factor of 100. The NOEL is based on liver hypertrophy and increased liver weight.	^[1]

Experimental Protocols

The toxicological evaluation of **Flamprop-m-methyl** follows standardized protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections provide an overview of the methodologies for key toxicological studies.

Acute Oral Toxicity (OECD 423)

The acute toxic class method is employed to assess the acute oral toxicity.



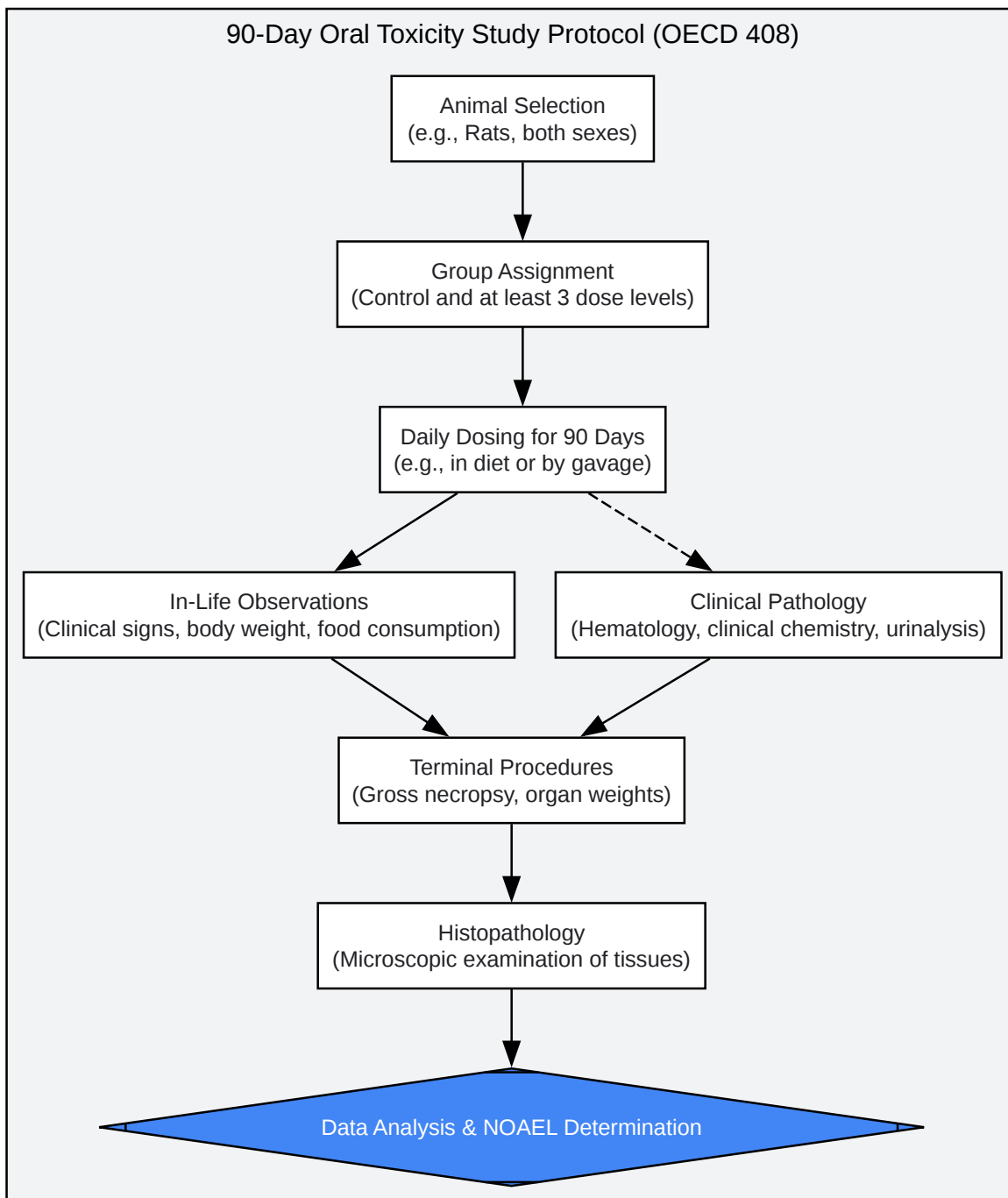
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Caption: Workflow for an acute oral toxicity study following OECD Guideline 423.

- **Test System:** Typically, young adult rats of a single sex (usually females) are used.
- **Dosing:** The test substance is administered as a single oral gavage dose. A stepwise procedure is used with fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg).
- **Observations:** Animals are observed for clinical signs of toxicity and mortality for up to 14 days. Body weight is recorded weekly.
- **Pathology:** A gross necropsy is performed on all animals at the end of the study.

Repeated Dose 90-Day Oral Toxicity Study in Rodents (OECD 408)

This study provides information on the potential health hazards arising from repeated exposure over a prolonged period.



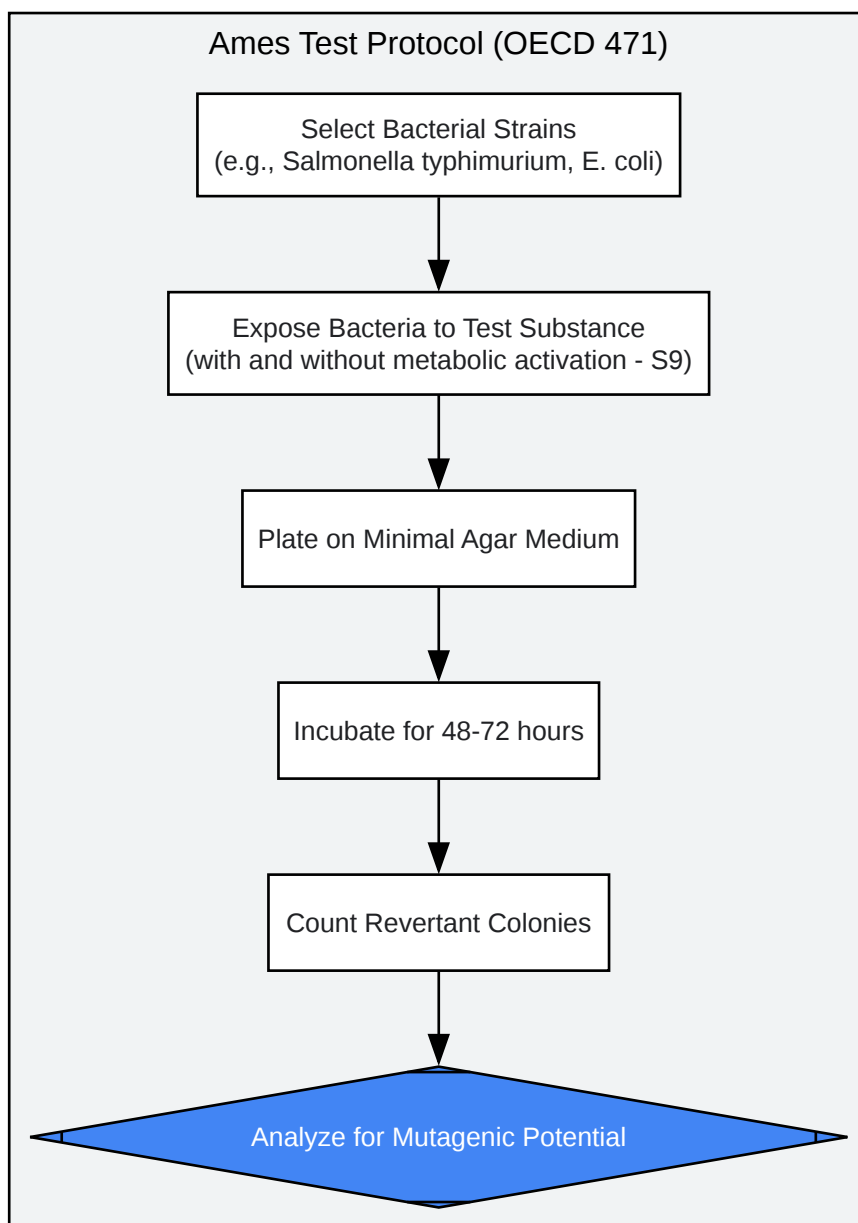
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Caption: General workflow for a 90-day repeated dose oral toxicity study.

- Test System: Typically, rats of both sexes are used.
- Dosing: The test substance is administered daily for 90 days, usually through the diet, drinking water, or by gavage. At least three dose levels and a control group are used.
- In-life Evaluations: Daily clinical observations, weekly body weight and food consumption measurements are recorded.
- Clinical Pathology: Hematology, clinical chemistry, and urinalysis are conducted at termination.
- Pathology: At the end of the study, all animals undergo a full gross necropsy. Organ weights are recorded, and a comprehensive set of tissues is examined microscopically.
- Endpoint: The No-Observed-Adverse-Effect Level (NOAEL) is determined.

Genotoxicity: Bacterial Reverse Mutation Test (Ames Test - OECD 471)

This in vitro assay is used to detect gene mutations.



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References

- 1. mutagenese.pasteur-lille.fr [mutagenese.pasteur-lille.fr]
- 2. researchgate.net [researchgate.net]
- 3. oecd.org [oecd.org]
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